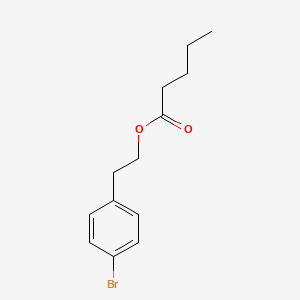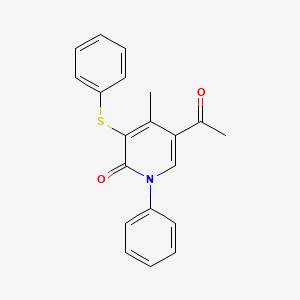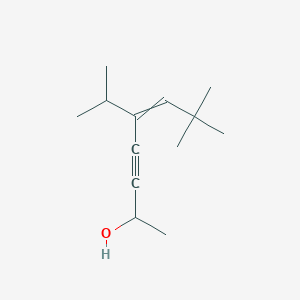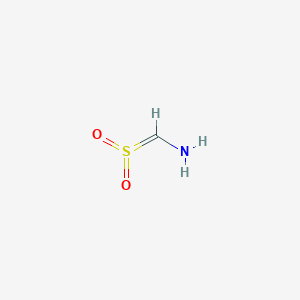
N-(azidomethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azidomethyl)benzamide: is an organic compound with the molecular formula C8H8N4O. It is a derivative of benzamide, where the amide nitrogen is substituted with an azidomethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(azidomethyl)benzamide typically involves the nucleophilic substitution of a suitable precursor with sodium azide (NaN3). One common method is the reaction of benzamide with chloromethyl azide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety protocols due to the potentially hazardous nature of azides .
Analyse Chemischer Reaktionen
Types of Reactions: N-(azidomethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(azidomethyl)benzamide is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. These triazoles are valuable in the development of pharmaceuticals and materials science .
Biology and Medicine: Triazoles formed from this compound are explored for their biological activities, including antimicrobial and anticancer properties .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable triazole linkages makes it valuable in creating cross-linked polymer networks .
Wirkmechanismus
The mechanism of action of N-(azidomethyl)benzamide and its derivatives often involves the formation of triazoles through cycloaddition reactions. These triazoles can interact with biological targets, such as enzymes and receptors, leading to various biological effects. For example, triazoles can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(azidomethyl)benzamide
- N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]
- N-(4-chlorobenzyl)-N-(4-substituted phenyl)benzamide/nicotinamide/cinnamamide derivatives
Uniqueness: this compound is unique due to its specific azidomethyl substitution, which imparts distinct reactivity and versatility in forming triazoles. This makes it particularly valuable in click chemistry and the synthesis of complex molecules. Its derivatives also exhibit unique biological activities, making it a compound of interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
911372-19-5 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
N-(azidomethyl)benzamide |
InChI |
InChI=1S/C8H8N4O/c9-12-11-6-10-8(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
InChI-Schlüssel |
MWVRFSVUIVYZKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)

![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)

![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
